5-Bromo-3-chloro-2-fluoro-1,1'-biphenyl
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Overview
Description
5-Bromo-3-chloro-2-fluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-fluoro-1,1’-biphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of 5-Bromo-3-chloro-2-fluoro-1,1’-biphenyl may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biphenyl derivatives with different substituents, while oxidation and reduction reactions can yield different oxidation states of the compound.
Scientific Research Applications
5-Bromo-3-chloro-2-fluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The presence of halogen atoms makes it a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-3’-fluoro-1,1’-biphenyl
- 3-Bromo-3’-chloro-1,1’-biphenyl
- 2-Bromo-5-chloro-1,1’-biphenyl
Uniqueness
5-Bromo-3-chloro-2-fluoro-1,1’-biphenyl is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C12H7BrClF |
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Molecular Weight |
285.54 g/mol |
IUPAC Name |
5-bromo-1-chloro-2-fluoro-3-phenylbenzene |
InChI |
InChI=1S/C12H7BrClF/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
IPCFULXMCINLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Cl)F |
Origin of Product |
United States |
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